
1-(2,5-Difluorobenzyl)azetidine
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Overview
Description
1-(2,5-Difluorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the difluorobenzyl group in its structure imparts unique chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorobenzyl)azetidine typically involves the reaction of 2,5-difluorobenzyl halides with azetidine under basic conditions. One common method is the nucleophilic substitution reaction where 2,5-difluorobenzyl chloride reacts with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Ring-Opening Reactions
The strained azetidine ring undergoes ring-opening under acidic or nucleophilic conditions. For example:
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Acid-catalyzed hydrolysis yields secondary amines. In related azetidines, treatment with HCl generates β-amino alcohols via intermediate azetinium ions .
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Nucleophilic ring-opening with Grignard reagents or organolithium compounds can functionalize the ring. Titanium-mediated ring-opening of bicyclic azetidines has been reported to form substituted pyrrolidines .
Table 1: Ring-Opening Conditions and Products
Functionalization at the Nitrogen Atom
The azetidine nitrogen serves as a nucleophilic site for alkylation, acylation, or sulfonylation:
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N-Alkylation with alkyl halides under basic conditions introduces substituents (e.g., methyl, benzyl) .
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N-Acylation using acyl chlorides or anhydrides forms amides, as demonstrated in the synthesis of sulfonamide derivatives .
Table 2: Nitrogen Functionalization Reactions
Cycloaddition Reactions
The azetidine ring participates in [2+2] and [3+2] cycloadditions:
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Copper-catalyzed [2+2] photocycloadditions with alkenes yield bicyclic azetidines .
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Ketenes react with azetidines to form fused [2.2.0] bicyclic systems .
Table 3: Cycloaddition Examples
Partner | Catalyst/Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Norbornene | TpCu, Hg lamp, 24 h | Bicyclic azetidine | 79 | |
Dichloroketene | None, CH₂Cl₂, RT | [2.2.0] Bicyclic compound | 55 |
Electrophilic Aromatic Substitution (EAS) on the Benzyl Group
The 2,5-difluorobenzyl group undergoes selective EAS, though fluorine’s electron-withdrawing nature limits reactivity:
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Halogenation at the para-position to fluorine is feasible under strong Lewis acid catalysis .
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Nitration requires harsh conditions (e.g., HNO₃/H₂SO₄).
Table 4: EAS Reactions
Reaction | Reagent | Position | Product | Yield (%) | Reference |
---|---|---|---|---|---|
Bromination | Br₂, FeBr₃ | Para to F | 3-Bromo-2,5-difluorobenzyl | 45 | |
Nitration | HNO₃, H₂SO₄, 0°C | Meta to F | 3-Nitro-2,5-difluorobenzyl | 30 |
Reduction and Oxidation
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Reduction : Catalytic hydrogenation of related azetidines under H₂/Pd-C yields pyrrolidines .
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Oxidation : N-Oxides form with peracids (e.g., mCPBA), altering electronic properties .
Table 5: Redox Reactions
Reaction | Reagent/Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Hydrogenation | H₂, Pd/C, EtOH | Pyrrolidine derivative | 88 | |
Oxidation | mCPBA, CH₂Cl₂, RT | Azetidine N-oxide | 70 |
Scientific Research Applications
Scientific Research Applications
1-(2,5-Difluorobenzyl)azetidine has applications in chemistry, biology, and industry.
Chemistry
- It serves as a building block in organic synthesis for creating new chemical compounds.
- It is used as an intermediate in synthesizing complex molecules, including pharmaceuticals and agrochemicals.
- It can undergo chemical reactions like oxidation, reduction, and substitution, making it a versatile compound for creating derivatives.
Biology
- The compound can act as a probe or inhibitor in biological studies to help understand biological processes and pathways.
- It has potential biological activities, such as antimicrobial and antifungal properties.
- Compounds with similar structures have been investigated as potential therapeutic agents.
Medicine
- It is explored for its potential use in drug development, particularly for treating various diseases.
- It may modulate inflammatory pathways, which could be useful in treating conditions like arthritis or other inflammatory diseases.
- It may possess anticancer properties by inhibiting cell proliferation in cancer cell lines.
Industry
- It can be used to produce advanced materials and specialty chemicals.
Related Compounds
- 3-Azido-1-(2,5-difluorobenzyl)azetidine This compound can be used as a building block in organic synthesis and may serve as a probe or inhibitor in biological studies.
- 3-[(2,5-Difluorophenyl)methyl]azetidine It is used as an intermediate in synthesizing complex molecules and has potential biological activities, such as antimicrobial and antifungal properties.
- 1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine This compound may exhibit significant biological activities and has potential as a therapeutic agent.
Reactions
This compound can undergo various chemical reactions:
- Oxidation Reactions Produces various oxidized derivatives of the compound.
- Reduction Reactions Generates reduced forms of the compound.
- Substitution Reactions Creates different substituted derivatives based on reaction conditions and reagents.
Comparison to Similar Compounds
Compound | Uniqueness |
---|---|
3-(2,5-Difluorophenyl)propylamine | 3-[(2,5-Difluorophenyl)methyl]azetidine stands out due to its unique structural features, which contribute to its distinct chemical and biological properties compared to similar compounds. |
2,5-Difluorophenylmethylamine | 3-[(2,5-Difluorophenyl)methyl]azetidine stands out due to its unique structural features, which contribute to its distinct chemical and biological properties compared to similar compounds. |
3-(2,5-Difluorophenyl)ethanol | 3-[(2,5-Difluorophenyl)methyl]azetidine stands out due to its unique structural features, which contribute to its distinct chemical and biological properties compared to similar compounds. |
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorobenzyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group enhances its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorobenzyl)azetidine
- 1-(3,5-Difluorobenzyl)azetidine
- 1-(2,5-Difluorophenyl)azetidine
Uniqueness
1-(2,5-Difluorobenzyl)azetidine is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Biological Activity
1-(2,5-Difluorobenzyl)azetidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a difluorobenzyl group attached to an azetidine ring. The presence of fluorine atoms typically enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.
Interaction with Neurotransmitter Transporters
Research has shown that azetidine derivatives can exhibit binding affinities at dopamine (DAT) and serotonin (SERT) transporters. For instance, azetidine analogs have been reported to possess nanomolar binding affinities for these transporters, indicating their potential as psychostimulants or antidepressants .
Inhibition of Kinases
Azetidine compounds have also been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibition of these kinases can lead to anti-proliferative effects in cancer cells .
Biological Activity Data
The following table summarizes the biological activities observed for related azetidine compounds:
Compound | Target | Binding Affinity (Ki, nM) | Activity Description |
---|---|---|---|
3-(3,4-dichlorobenzylidene)azetidine | SERT | 139 | Selective serotonin reuptake inhibitor |
This compound | DAT | TBD | Potential psychostimulant |
Azetidine derivative | CDK (e.g., CRK12) | TBD | Inhibitor in cancer cell lines |
Case Studies
Case Study 1: Antidepressant Activity
In a study evaluating the antidepressant potential of azetidine derivatives, compounds similar to this compound were administered in rodent models. Results indicated significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of azetidine derivatives targeting CDKs. Compounds were shown to inhibit cell proliferation in various cancer cell lines effectively. The specific mechanism involved the downregulation of cyclin D1 and subsequent cell cycle arrest .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Preliminary data suggest that similar azetidine compounds exhibit favorable bioavailability and metabolic stability. However, detailed studies on toxicity and long-term effects are necessary to establish safety profiles.
Properties
Molecular Formula |
C10H11F2N |
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Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11F2N/c11-9-2-3-10(12)8(6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
InChI Key |
LKZBKAOFRBOUOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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